Oroxylin A
Description
Properties
IUPAC Name |
5,7-dihydroxy-6-methoxy-2-phenylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-20-16-11(18)8-13-14(15(16)19)10(17)7-12(21-13)9-5-3-2-4-6-9/h2-8,18-19H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOJGSWUMISDOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197375 | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-11-5 | |
| Record name | Oroxylin A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,7-Dihydroxy-6-methoxy-2-phenylchromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-Dihydroxy-6-methoxyflavone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | OROXYLIN A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53K24Z586G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Acid-Alcohol Esterification and Methylation
The most widely cited method involves a three-step sequence: esterification, methylation, and acid hydrolysis. In the first step, baicalin is suspended in a methanol-THF (2:1) mixture with concentrated sulfuric acid, achieving 95% conversion to baicalin methyl ester after 6 hours at 80°C. Subsequent methylation with dimethyl sulfate in N,N-Dimethylformamide (DMF) and potassium carbonate yields this compound glucuronide methyl ester (OAGME) with 91% efficiency. Final acid hydrolysis using concentrated sulfuric acid at 100°C for 3 hours removes the glucuronide group, producing this compound in 72% yield.
Key advantages include:
- Scalability : Reactions are performed in standard glassware under atmospheric pressure.
- Cost-effectiveness : Dimethyl sulfate and sulfuric acid are low-cost reagents.
- Environmental compatibility : Solvents like methanol and THF are recoverable via distillation.
However, this method requires precise control of methylation conditions to avoid over-methylation at the C-5 or C-7 positions.
Regioselective Methylation with Methoxymethyl (MOM) Protection
An alternative strategy enhances regioselectivity by introducing a MOM protecting group. Baicalin undergoes hydrolysis in a 5:2 water–sulfuric acid mixture at 121°C for 40 minutes, followed by acetylation to form baicalein 6,7-diacetate. The C-7 acetyl group migrates to C-5 under basic conditions, enabling selective MOM protection at C-7. Subsequent deacetylation and methylation at C-6 with methyl iodide yield this compound in 62% overall yield across six steps.
This method addresses selectivity challenges but involves:
- Complex purification : Silica gel chromatography is required after each step.
- High energy input : Hydrolysis necessitates a high-pressure steam sterilizer.
Full Synthetic Routes
De Novo Synthesis via Michael Addition and Friedel-Crafts Acylation
A novel full synthesis route (CN117645594A) starts with 2,6-bis(benzyloxy)benzene-1,4-diol and cinnamic acid derivatives. Michael addition forms a chalcone intermediate, which undergoes Friedel-Crafts acylation to construct the flavone backbone. Oxidation with Jones reagent introduces the C-4 carbonyl, followed by methylation using dimethyl sulfate. Final hydrogenolysis removes benzyl protecting groups, yielding this compound.
This approach eliminates reliance on natural baicalin but faces challenges:
- Multi-step synthesis : 8–10 steps reduce overall yield (<30%).
- Costly reagents : Benzyl ethers and chiral catalysts increase production costs.
Isolation from Natural Sources
This compound is extracted from Oroxylum indicum and Scutellaria lateriflora using ethyl ether-hexane mixtures, achieving 93.2% purity via high-speed countercurrent chromatography (HSCCC). However, plant-derived yields are low (0.86% w/w), making this method unsuitable for large-scale production.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions: Oroxylin A undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its therapeutic properties or to study its behavior under different conditions.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include acids for esterification, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products: The major products formed from the reactions of this compound include its derivatives, such as this compound-7-O-glucuronide . These derivatives are often studied for their enhanced biological activities compared to the parent compound .
Scientific Research Applications
Anti-Cancer Properties
Oroxylin A has demonstrated significant anti-cancer effects across various studies. It has been shown to inhibit the proliferation and metastasis of cancer cells through several mechanisms:
- Breast Cancer : this compound suppresses cancer-associated fibroblast activity and reduces tumor mass in xenograft models. It inhibits cell cycle progression and migration by downregulating the NF-κB pathway, thus preventing epithelial-mesenchymal transition (EMT) .
- Colorectal Cancer : Research indicates that this compound inhibits the activation of the TGF-β/Smad signaling pathway, which is crucial for cancer metastasis. It enhances E-cadherin expression while decreasing N-cadherin and vimentin levels, effectively reducing cell migration and invasion .
- Renal Cancer : The compound has shown potential in ameliorating renal fibrosis, a condition often associated with cancer progression. It activates Sirtuin 1, which plays a role in cellular stress responses and apoptosis .
Anti-Inflammatory Effects
This compound exhibits potent anti-inflammatory properties by modulating key signaling pathways:
- NF-κB Pathway : It inhibits the toll-like receptor 4/NF-κB signaling pathway, which is crucial in inflammatory responses. This inhibition has been validated through both in vitro and in vivo studies .
- Cytokine Modulation : The compound reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating inflammation-related damage in various tissues .
Neuroprotective Effects
Research indicates that this compound can induce brain-derived neurotrophic factor (BDNF) expression in cortical neurons, which is essential for neuronal survival and function. This suggests potential applications in neurodegenerative diseases where neuroprotection is critical .
Cardiovascular Benefits
This compound has been linked to cardiovascular health through its anti-inflammatory actions and ability to modulate oxidative stress. By reducing inflammation and oxidative damage, it may help prevent cardiovascular diseases .
Antimicrobial Activities
The compound exhibits broad-spectrum antimicrobial properties against various pathogens, including bacteria and viruses. Its ability to disrupt microbial cell membranes contributes to its effectiveness as an antimicrobial agent .
Data Table: Summary of Applications of this compound
Case Studies
-
Breast Cancer Treatment :
- In a study involving breast cancer xenograft models, this compound significantly reduced tumor volume by inhibiting cell proliferation and inducing apoptosis in cancer cells. The results suggest its potential as a therapeutic agent for breast cancer treatment.
-
Colorectal Cancer Metastasis :
- Research on human colorectal cancer cells demonstrated that this compound effectively suppressed migration and invasion by modulating EMT markers, indicating its utility in preventing colorectal cancer metastasis.
-
Renal Fibrosis :
- A study showed that this compound treatment improved renal function in mice with obstructive nephropathy by activating Sirtuin 1 and inhibiting TGF-β/Smad3 signaling pathways, showcasing its therapeutic potential for renal diseases.
Mechanism of Action
The mechanism of action of Oroxylin A involves the modulation of several signaling pathways and molecular targets . It affects pathways such as NF-κB, MAPK, ERK1/2, Wnt/β-catenin, PTEN/PI3K/Akt, and signaling molecules like TNF-α, TGF-β, MMPs, VEGF, interleukins, Bcl-2, caspases, HIF-1α, EMT proteins, and Nrf-2 . These pathways play crucial roles in the molecular mechanisms of chronic diseases, making this compound a potential therapeutic agent .
Comparison with Similar Compounds
Structural Comparison with Similar Flavonoids
Oroxylin A belongs to a class of methoxylated flavones, sharing structural similarities with baicalein , wogonin , and chrysin . Key differences lie in hydroxyl (-OH) and methoxy (-OCH₃) group positions (Table 1):
| Compound | C-5 | C-6 | C-7 | C-8 | Key Structural Features |
|---|---|---|---|---|---|
| This compound | OH | OCH₃ | OH | H | 6-methoxy group enhances lipophilicity |
| Baicalein | OH | OH | OH | H | Tri-hydroxyl groups at C-5, C-6, C-7 |
| Wogonin | OH | H | OH | OCH₃ | 8-methoxy group influences receptor binding |
| Chrysin | OH | H | OH | H | Lacks methoxy groups; simpler structure |
Pharmacological Activity Comparison
Anti-Cancer Mechanisms
- This compound: Inhibits epithelial-mesenchymal transition (EMT) in colorectal cancer by suppressing TGF-β/SMAD signaling (IC₅₀: 20–40 μM) . In hepatocellular carcinoma, it upregulates NAG-1 via HDAC1 inhibition, blocking metastasis .
- Baicalein : Targets PI3K/AKT and STAT3 pathways (IC₅₀: 10–50 μM) but lacks significant EMT inhibition .
- Wogonin : Induces apoptosis via mitochondrial pathways but shows weaker anti-metastatic effects compared to this compound .
Anti-Inflammatory and Immunomodulatory Effects
- This compound : At 10–40 μM, modulates NFAT activity in T-cells and inhibits SHP1/2 phosphatases, enhancing T-cell activation . It also suppresses IL-4 and IL-13 in allergic asthma models .
- Baicalein : More potent in inducing T-cell receptor phosphorylation (e.g., Lck, Zap70) at 10 μM .
- Chrysin : Requires lower doses (2.5–10 μM) for NFAT activation but lacks biphasic regulation seen in this compound .
Neuroprotection
- This compound : Reduces Aβ-induced neuronal apoptosis by 50% at 20 μM via NF-κB/MAPK pathway modulation .
- Baicalein and Wogonin : Show similar neuroprotective potency but differ in bioavailability due to hydroxyl group metabolism .
Anti-Fibrotic and Metabolic Effects
- This compound: Inhibits hepatic stellate cell (HSC) contraction by blocking LDH-A (IC₅₀: 40 μM) and activates YAP to mitigate ethanol-induced liver senescence .
- Baicalein: Limited efficacy in HSC contraction models .
Research Findings and Comparative Data
Table 2: Key Pharmacokinetic and Bioactivity Metrics
Discussion of Divergent Mechanisms
- Dual NFAT Modulation : this compound exhibits biphasic effects on NFAT (activation at 10 μM, inhibition at 40 μM), likely due to SHP1/2 phosphatase inhibition . Baicalein lacks this complexity.
- Estrogen Receptor (ER) Dependency : this compound’s anti-inflammatory effects are ER-dependent, unlike baicalein .
- Structural vs. Functional Relationships : The 6-methoxy group in this compound enhances metabolic stability but reduces solubility compared to hydroxyl-rich baicalein .
Biological Activity
Oroxylin A (ORO), a flavonoid derived from the roots of Scutellaria baicalensis, has garnered significant attention for its diverse biological activities. This article delves into the pharmacological properties, mechanisms of action, and therapeutic potential of this compound, supported by various studies and findings.
Overview of this compound
This compound is known for its anti-inflammatory, antioxidant, anticancer, neuroprotective, and antidepressant properties. Its low toxicity profile makes it a promising candidate for therapeutic applications. The compound primarily exerts its effects through modulation of various signaling pathways and gene expressions.
Pharmacological Properties
-
Anti-inflammatory Activity
- This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in inflammatory responses. In studies involving lipopolysaccharide (LPS)-induced inflammation in mice, this compound significantly reduced pro-inflammatory cytokines such as TNF-α and IL-6, demonstrating its potential as an anti-inflammatory agent .
-
Anticancer Effects
- Research indicates that this compound possesses strong anticancer properties, particularly against colorectal cancer cells. It inhibits cell proliferation and induces apoptosis through mechanisms involving the Wnt/β-catenin signaling pathway and fatty acid metabolism regulation . In vitro studies have shown that this compound can suppress the growth of cancer cells while exhibiting low toxicity to normal tissues .
- Neuroprotective Effects
- Antidepressant Activity
This compound's biological activity is attributed to several key mechanisms:
- Binding to Receptors : It acts as a phytoestrogen, activating estrogen receptors (ERα and ERβ), which mediates its anti-inflammatory effects .
- Inhibition of Enzymatic Activity : this compound inhibits enzymes involved in inflammation and cancer progression, contributing to its therapeutic effects.
- Regulation of Gene Expression : It modulates the expression of various genes associated with inflammation, apoptosis, and cell proliferation.
Study on Anti-inflammatory Effects
In a study evaluating the effects of this compound on LPS-induced inflammation in mice:
- Method : Mice were treated with this compound prior to LPS administration.
- Results : Significant reductions in serum levels of TNF-α and IL-6 were observed compared to control groups .
Study on Liver Regeneration
Another study assessed the role of this compound in liver regeneration following CCl4-induced acute liver injury:
- Method : Wild-type mice were administered this compound post-CCl4 treatment.
- Results : Increased expression of IL-1Ra was noted, indicating enhanced liver regeneration and reduced mortality rates in treated mice .
Data Table
Q & A
Q. What are the primary molecular mechanisms through which Oroxylin A exerts its antioxidant and anti-inflammatory effects in neurological models?
this compound reduces oxidative stress by modulating mitochondrial dynamics, such as upregulating mitofusin 2 (Mfn2) to suppress ROS overproduction via the PGC-1α/Mfn2 pathway . In neuroprotection, it inhibits pro-inflammatory mediators like iNOS and COX-2, reducing oxidative damage in retinal ganglion cells . Its anti-inflammatory properties are further linked to NLRP3 inflammasome inhibition, observed in bone marrow-derived macrophages (BMDMs) through reduced IL-1β secretion and caspase-1 activation .
Q. How do standard in vitro and in vivo models validate this compound's hepatoprotective properties?
In CCl4-induced acute liver injury models, this compound significantly lowers serum ALT/AST levels and enhances hepatocyte proliferation (measured via PCNA staining), indicating direct protection against hepatocellular damage . For alcoholic liver disease (ALD), it mitigates lipid deposition and pyroptosis by activating the PGC-1α/Mfn2 axis, validated through Western blotting and mitochondrial ROS assays .
Q. What methodological approaches are recommended for quantifying this compound in complex biological matrices?
Ultra-performance liquid chromatography (UPLC) is commonly used, though challenges like co-elution with structurally similar compounds (e.g., skullcapflavone II) require optimization of mobile phases or tandem mass spectrometry (LC-MS/MS) for specificity . Recovery rates (>95%) and precision (RSD <3%) should be validated using spiked biological samples.
Advanced Research Questions
Q. How does this compound modulate the NLRP3 inflammasome pathway, and what experimental strategies are used to validate its specificity?
this compound inhibits NLRP3 inflammasome activation by suppressing NF-κB signaling, demonstrated in LPS/ATP-stimulated BMDMs via reduced NLRP3, caspase-1 p10, and IL-1β levels (Western blot, ELISA) . Specificity is confirmed by transcriptional downregulation of NLRP3 and IL-1β mRNA (RT-qPCR) and lack of off-target effects on AIM2 or NLRC4 inflammasomes .
Q. What computational strategies elucidate this compound's binding dynamics with quercetin 2,3-dioxygenase (QDO), and how do docking scores correlate with functional outcomes?
Molecular docking (AutoDock Vina) reveals a high-affinity interaction (docking score: -5.6 kcal/mol) between this compound and QDO’s active site, stabilized by hydrogen bonding with GLN93 . MD simulations (100 ns) validate binding stability, while in vitro assays (e.g., enzyme activity inhibition) confirm reduced quercetin degradation, linking computational predictions to functional modulation .
Q. How do contradictory findings regarding this compound's effects on dopamine neurotransmission in ADHD models inform future research design?
While rodent studies show this compound enhances dopamine uptake and reduces impulsivity (via dopamine transporter [DAT] assays and behavioral tests), translational gaps exist due to lack of human trials . Future work should integrate PET imaging (e.g., DAT occupancy) in primate models and controlled clinical trials with pharmacokinetic profiling to address species-specific variability .
Q. What evidence supports this compound's dual role in promoting DNA repair (via XPA stabilization) and suppressing pro-inflammatory signaling in UV-induced carcinogenesis?
In SKH-1 mice, this compound stabilizes XPA protein (immunofluorescence, slot blot), enhancing nucleotide excision repair (NER) post-UVB exposure. Concurrently, it reduces pro-inflammatory cytokines (IL-6, TNF-α) via NF-κB inhibition, validated through cytokine arrays and chromatin immunoprecipitation (ChIP) .
Q. How do pharmacokinetic challenges in this compound studies impact the translation of in vitro findings to preclinical models?
Limited oral bioavailability (<15% in rodents) and rapid glucuronidation (detected via LC-MS) necessitate formulation optimization (e.g., nanoemulsions) . In vitro transporter assays (e.g., Caco-2 monolayers) reveal interactions with organic anion transporters (OATs), suggesting potential drug-drug interactions requiring dose adjustments in co-therapies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
